molecular formula C9H13N<br>C6H5CH2N(CH3)2<br>C9H13N B046912 N,N-Dimethylbenzylamine CAS No. 103-83-3

N,N-Dimethylbenzylamine

Cat. No.: B046912
CAS No.: 103-83-3
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzylamine: is an organic compound with the chemical formula C₆H₅CH₂N(CH₃)₂ . It is a colorless liquid that is commonly used as a reagent in organic synthesis and serves as a catalyst in the production of polyurethane foams and epoxy resins . This compound is also known for its role in various industrial applications due to its basicity and nucleophilicity.

Mechanism of Action

Target of Action

N,N-Dimethylbenzylamine (DMBA) is an organic compound with the formula C₆H₅CH₂N(CH₃)₂ . The molecule consists of a benzyl group, C₆H₅CH₂, attached to a dimethylamino functional group . It primarily targets the formation of polyurethane foams and epoxy resins .

Mode of Action

DMBA acts as a catalyst in the synthesis of polyurethane foams and epoxy resins . It undergoes directed ortho metalation with butyl lithium . The amine is basic and undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts . These salts are useful phase transfer catalysts .

Biochemical Pathways

It’s known that dmba plays a crucial role in the synthesis of polyurethane foams and epoxy resins

Pharmacokinetics

It’s known that dmba is a colorless liquid that is soluble in water . It has a density of 0.91 g/cm³ at 20 °C, a melting point of -75 °C, and a boiling point of 180 to 183 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of DMBA’s action is the formation of polyurethane foams and epoxy resins . It acts as a catalyst in these processes, enhancing the reaction rate and efficiency

Action Environment

The action of DMBA can be influenced by various environmental factors. For instance, its solubility in water and its boiling and melting points suggest that temperature and solvent environment can impact its efficacy and stability . Furthermore, its use as a catalyst in industrial settings suggests that it may interact with other chemicals and compounds, which could also influence its action .

Biochemical Analysis

Biochemical Properties

N,N-Dimethylbenzylamine plays a crucial role in the production of epoxy resins. It acts as a curing agent, promoting the cross-linking reaction and resulting in high strength, chemical resistance, and thermal stability of epoxy resins .

Molecular Mechanism

The molecular mechanism of this compound’s action is largely related to its role as a curing agent in epoxy resin production. It promotes the cross-linking reaction between epoxy monomers and hardeners, resulting in the formation of a three-dimensional network structure .

Temporal Effects in Laboratory Settings

It is known that it can accelerate the curing process, significantly reducing the processing time required for epoxy resin production .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known to pose risks to human health and the environment, requiring proper safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Eschweiler-Clarke Reaction: This method involves the methylation of benzylamine using formic acid and formaldehyde.

    Nucleophilic Substitution: Benzyl chloride reacts with dimethylamine in the presence of a base to form N,N-Dimethylbenzylamine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Benzaldehyde, dimethylamine.

    Reduction: Benzylamine.

    Substitution: Quaternary ammonium salts.

Comparison with Similar Compounds

    N-Methylbenzylamine: Similar structure but with only one methyl group attached to the nitrogen atom.

    N,N-Dimethylcyclohexylamine: Similar in terms of dimethyl substitution but with a cyclohexyl group instead of a benzyl group.

    N,N-Dimethylhexylamine: Similar dimethyl substitution but with a hexyl group.

Uniqueness: N,N-Dimethylbenzylamine is unique due to its benzyl group, which imparts specific reactivity and steric properties. This makes it particularly effective as a catalyst in the synthesis of polyurethane foams and epoxy resins, where the aromatic ring can participate in π-π interactions and stabilize transition states .

Properties

IUPAC Name

N,N-dimethyl-1-phenylmethanamine
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InChI

InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
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InChI Key

XXBDWLFCJWSEKW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CC1=CC=CC=C1
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Molecular Formula

C9H13N, Array
Record name BENZYLDIMETHYLAMINE
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Related CAS

1875-92-9 (hydrochloride)
Record name N,N-Dimethylbenzylamine
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DSSTOX Substance ID

DTXSID8021854
Record name N,N-Dimethylbenzylamine
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Molecular Weight

135.21 g/mol
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Physical Description

Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Benzenemethanamine, N,N-dimethyl-
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Boiling Point

357.8 °F at 760 mmHg (USCG, 1999), 180 °C
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Flash Point

140 °F, 57 °C o.c.
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Solubility

Solubility in water, g/100ml: 1.2 (moderate)
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Density

0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9
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Vapor Pressure

0.58 [mmHg]
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CAS No.

103-83-3, 28262-13-7
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Melting Point

-103 °F (USCG, 1999), -75 °C
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Synthesis routes and methods I

Procedure details

To a glass-lined, stainless steel microreactor were charged 2 ml of benzyl alcohol, 1 ml of trimethylamine, and carbon monoxide (900 psi). The reactor was shaken 5 hours at 200° C. A large yield of benzyldimethylamine was obtained.
[Compound]
Name
stainless steel
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Synthesis routes and methods II

Procedure details

N,N-dimethylbenzamide (0.49 g, 3.0 mmol), triethoxysilane (1.4 mL, 7.5 mmol), titanium (IV) isopropoxide (0.04 mL, 0.15 mmol), and C6H6 (0.5 mL) were added to a flask open to the air and capped with a CaSO4 drying tube. The reaction mixture was heated to 60° C. for 16 hours. The solvent was removed in Vacuo and the contents were added to a mixture of 1 M NaOH (20mL) and THF (10mL). This mixture was stirred for 3 hours at room temperature and then poured into ethyl ether and washed with 1 M NaOH (5×50mL). The ether extracts were dried over MgSO4, filtered and the solvent was removed in vacuo to produce 0.30 g of N,N-dimethyl benzylamine as a yellowish oil (74% yield).
Quantity
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0.5 mL
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Synthesis routes and methods III

Procedure details

10.7 g (0.08 mole) of ethyl carbitol was added dropwise to a mixture consisting of 1.5 g (0.04 mole) of sodium borohydride and 15 ml of xylene at 120° C. for 1.5 hours. The mixture was agitated at 120° C. for one hour. A mixture consisting of 3 g (0.02 mole) of N,N-dimethyl benzamide and 10 ml of xylene was added dropwise to the mixture over 0.5 hours. Subsequently, the resulting mixture was agitated at 120° C. for 20 hours. After cooling to room temperature, the mixture was neutralized with dilute sulfuric acid. As a result, N,N-dimethylbenzylamine was obtained in 51% yield and benzyl alcohol in 47% yield, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Dimethylbenzylamine
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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of N,N-Dimethylbenzylamine?

A1: this compound has the molecular formula C9H13N and a molecular weight of 135.21 g/mol. Its structure consists of a benzene ring attached to a methylene group (-CH2-), which is further bonded to a dimethylamino group (-N(CH3)2).

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy (1H and 13C): Provides information about the compound's structure and conformation. [] * IR Spectroscopy: Reveals characteristic vibrational frequencies of functional groups, such as C-H, N-H, and C-N bonds. []* Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. []

Q3: How does the presence of the dimethylamino group influence the reactivity of this compound?

A3: The dimethylamino group significantly impacts the reactivity of this compound in several ways:* Electron-donating effect: Increases electron density on the aromatic ring, making it more susceptible to electrophilic attack. This effect plays a crucial role in reactions like ortho-lithiation and electrophilic aromatic substitution. [, ]* Coordination to metals: Acts as a Lewis base, forming complexes with various transition metals. This property makes this compound a useful ligand in organometallic chemistry and catalysis. [, , , ]* Formation of reactive intermediates: Can be oxidized to form N-oxides or participate in radical reactions, leading to the formation of new C-C bonds. [, , , , ]

Q4: How is this compound utilized in cyclometallation reactions?

A4: this compound readily undergoes cyclometallation reactions with transition metals like palladium, forming stable palladacycles. These reactions typically involve C-H activation at the ortho position of the aromatic ring, facilitated by the coordinating dimethylamino group. The resulting palladacycles are valuable catalysts for various organic transformations, including the Heck-Mizoroki reaction. [, , , ]

Q5: Can you describe the role of this compound as a catalyst in organic synthesis?

A5: this compound can act as an organocatalyst, promoting reactions through non-covalent interactions. For example, it effectively catalyzes the synthesis of dihydropyrano[3,2-c]chromenes through a one-pot, three-component reaction. This reaction proceeds via a Knoevenagel-Michael-Thorpe-Ziegler cascade, demonstrating the utility of this compound in constructing complex heterocyclic frameworks. []

Q6: How does protonation affect the reactivity of this compound in hydrogen atom transfer (HAT) reactions?

A6: Protonation of the dimethylamino group in this compound significantly deactivates the benzylic C-H bonds α to the nitrogen towards HAT reactions. This deactivation is evident in reactions with the phthalimide N-oxyl radical (PINO), where protonation leads to a 104-107 fold decrease in the HAT rate constants. This phenomenon allows for selective functionalization of the less activated benzylic C-H bonds para to the -CH2N(CH3)2 group in aerobic oxidation reactions catalyzed by N-hydroxyphthalimide. []

Q7: What computational methods are used to study the reactivity of this compound?

A7: Various computational methods, primarily based on Density Functional Theory (DFT), are employed to study the reactivity of this compound and its derivatives. These methods help in:* Mechanism elucidation: Investigating reaction pathways, transition states, and intermediates. For instance, DFT calculations have been used to study the mechanism of the cyclopalladation reaction of this compound with palladium acetate. []* Understanding substituent effects: Predicting the impact of different substituents on the reactivity and properties of this compound derivatives. This is exemplified in studies exploring the effect of electron-donating and electron-withdrawing groups on the reduction of hydrogen peroxide by this compound-2-selenol analogues. []* QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the activity and properties of this compound derivatives based on their molecular structure. []

Q8: What are the potential applications of this compound and its derivatives?

A9: this compound and its derivatives exhibit potential in diverse fields:* Catalysis: As ligands in metal complexes for catalyzing various organic reactions, including cross-coupling reactions and olefin polymerization. [, , , ]* Pharmaceuticals: As building blocks for synthesizing pharmaceuticals and biologically active compounds. [, ]* Materials science: As precursors for synthesizing polymers, fluorescent materials, and other advanced materials. [, ]* Organic Synthesis: As a reagent in various organic transformations, including ortho-functionalization reactions and the synthesis of heterocyclic compounds. [, , ]

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